Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2-fluoroacetate
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Overview
Description
Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2-fluoroacetate is a synthetic organic compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of bromine and fluorine atoms in its structure makes it a valuable intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2-fluoroacetate typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclo[1.1.1]pentane core can be synthesized through a [2+2] cycloaddition reaction of suitable precursors under high-pressure conditions.
Fluorination and Esterification: The final step involves the fluorination of the intermediate compound followed by esterification with ethanol in the presence of a suitable catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent addition) would be essential to maintain high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2-fluoroacetate can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the bicyclic core can be achieved using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Major Products
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Reduction: Dehalogenated products.
Oxidation: Oxidized derivatives of the bicyclic core.
Scientific Research Applications
Chemistry
In organic synthesis, Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2-fluoroacetate serves as a versatile intermediate for constructing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine
The compound’s potential bioactivity makes it a candidate for drug development. Its derivatives could be explored for antimicrobial, antiviral, or anticancer properties. The presence of fluorine can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry
In material science, the compound could be used in the synthesis of novel polymers or as a building block for advanced materials with specific properties such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2-fluoroacetate exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate
- Methyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetate
- 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetonitrile
Uniqueness
Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2-fluoroacetate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms allows for diverse chemical transformations, making it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C9H12BrFO2 |
---|---|
Molecular Weight |
251.09 g/mol |
IUPAC Name |
ethyl 2-(3-bromo-1-bicyclo[1.1.1]pentanyl)-2-fluoroacetate |
InChI |
InChI=1S/C9H12BrFO2/c1-2-13-7(12)6(11)8-3-9(10,4-8)5-8/h6H,2-5H2,1H3 |
InChI Key |
SGTFSORMDYONJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C12CC(C1)(C2)Br)F |
Origin of Product |
United States |
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